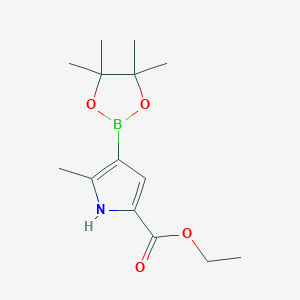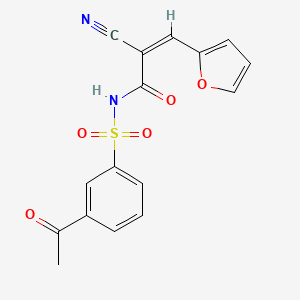
5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is a chemical compound with the molecular formula C14H22BNO4 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of boronic esters like 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester often involves metal-catalyzed reactions . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
Boronic esters like 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon–carbon bonds and are known for their mild and functional group tolerant reaction conditions . Protodeboronation of boronic esters is another important reaction, although it is not well developed .Aplicaciones Científicas De Investigación
Analytical Challenges in Pinacolboronate Esters
Pinacolboronate esters, such as 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester, are integral in Suzuki coupling reactions for the synthesis of complex molecules. However, these esters present significant analytical challenges due to their rapid hydrolysis into nonvolatile and poorly soluble boronic acids, complicating chromatographic analysis. Innovative strategies, involving non-aqueous, aprotic diluents, and highly basic mobile phases with ion pairing reagents, are essential to stabilize and adequately solubilize these compounds for purity analysis (Zhong et al., 2012).
Advancements in Catalytic Processes
The reactivity of aryl pinacolboronic esters, like 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester, has been harnessed in Rh(I)-catalyzed hydroarylation processes. These esters effectively participate in intramolecular additions to unactivated ketones, enhancing the enantioselective synthesis of complex organic compounds. This methodology offers an alternative to traditional nucleophiles and has broadened the synthetic toolbox for chemists (Gallego & Sarpong, 2012).
Innovations in Polymer Synthesis
Pinacolboronate esters are also pivotal in the field of polymer chemistry. For instance, they have been employed in radical polymerization processes to create copolymers with unique properties, as demonstrated by the synthesis of copolymers through the transformation of boron-containing monomers. This strategy has facilitated the creation of copolymers previously unattainable due to limitations in copolymerizability (Makino et al., 2020).
Mecanismo De Acción
The mechanism of action of boronic esters in chemical reactions often involves transmetalation . In the Suzuki–Miyaura coupling, for example, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Direcciones Futuras
The use of boronic esters in chemical reactions, such as the Suzuki–Miyaura coupling, continues to be a significant area of research . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions involving boronic esters, and the study of their mechanisms of action .
Propiedades
IUPAC Name |
ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-7-18-12(17)11-8-10(9(2)16-11)15-19-13(3,4)14(5,6)20-15/h8,16H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYGQUVPHQRHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=C2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568538.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2568541.png)

![3-(2-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2568543.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568544.png)

![3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2568547.png)

![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2568551.png)
![Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2568553.png)
![3-{[4-(2-Ethylphenyl)piperazinyl]carbonyl}-8-methoxychromen-2-one](/img/structure/B2568555.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2568558.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2568560.png)